molecular formula C6H10N2O B1269058 1H-Pyrazole, 5-methoxy-1,3-dimethyl- CAS No. 53091-80-8

1H-Pyrazole, 5-methoxy-1,3-dimethyl-

Cat. No. B1269058
CAS RN: 53091-80-8
M. Wt: 126.16 g/mol
InChI Key: QGVNQBGVRVIBMA-UHFFFAOYSA-N
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Patent
US04954164

Procedure details

Into 70 ml of chlorosulfonic acid was added dropwise under cooling at 5° C. or lower 12.6 g (0.1 mol) of 1,3-dimethyl-5-methoxypyrazole. After the addition, the mixture was stirred at 100° C. for 8 hours. Then, the reaction mixture was cooled to 80° C., followed by dropwise addition of 11.9 g (0.1 mol) of thionyl chloride over 30 minutes. After the dropwise addition, the mixture was stirred at 100° C. for 2 hours. The reaction mixture was cooled and poured carefully into ice-water, whereby crude 1,3-dimethyl-5-methoxy-pyrazole-4-sulfonylchloride was formed as crystals The crystals were separated by filtration, dissolved in 20 ml of tetrahydrofuran and the resultant solution was added dropwise into 100 ml of aqueous ammonia (28%) at 10° C. or lower. After the addition, the mixture was stirred at room temperature for 30 minutes. The reaction mixture was evaporated under reduced pressure to remove low boiling components, whereby crystals were precipitated. The crystals were filtered, washed with water and dried to give 11.5 g of 1,3-dimethyl-5-methoxypyrazole-4-sulfonamide melting at 144°-146° C.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([O:7][CH3:8])=[CH:5][C:4]([CH3:9])=[N:3]1.S(Cl)(Cl)=O.[Cl:14][S:15](O)(=[O:17])=[O:16]>>[CH3:1][N:2]1[C:6]([O:7][CH3:8])=[C:5]([S:15]([Cl:14])(=[O:17])=[O:16])[C:4]([CH3:9])=[N:3]1

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
CN1N=C(C=C1OC)C
Step Two
Name
Quantity
11.9 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
70 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture was cooled to 80° C.
ADDITION
Type
ADDITION
Details
After the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at 100° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CN1N=C(C(=C1OC)S(=O)(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.